molecular formula C18H17ClN2O2 B2515596 4-[(2,8-dimethylquinolin-4-yl)amino]benzoic Acid Hydrochloride CAS No. 132886-82-9

4-[(2,8-dimethylquinolin-4-yl)amino]benzoic Acid Hydrochloride

Cat. No. B2515596
CAS RN: 132886-82-9
M. Wt: 328.8
InChI Key: YLCLDQDUAZMJCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2,8-dimethylquinolin-4-yl)amino]benzoic Acid Hydrochloride, also known as DMQA, is a chemical compound that has been widely used in scientific research for its various applications. DMQA is a fluorescent dye that is commonly used in biological and medical research to label and track cells and proteins. In

Mechanism of Action

4-[(2,8-dimethylquinolin-4-yl)amino]benzoic Acid Hydrochloride is a fluorescent dye that binds to cellular structures and proteins, emitting a bright green fluorescence when excited by light of a specific wavelength. The mechanism of action of 4-[(2,8-dimethylquinolin-4-yl)amino]benzoic Acid Hydrochloride is based on its ability to selectively bind to certain cellular structures and proteins, allowing researchers to visualize and study them in real-time.
Biochemical and Physiological Effects:
4-[(2,8-dimethylquinolin-4-yl)amino]benzoic Acid Hydrochloride has been shown to have minimal biochemical and physiological effects on cells and tissues. It is non-toxic and does not interfere with cellular processes or functions. However, high concentrations of 4-[(2,8-dimethylquinolin-4-yl)amino]benzoic Acid Hydrochloride can cause cell death and toxicity, which should be taken into consideration when designing experiments.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-[(2,8-dimethylquinolin-4-yl)amino]benzoic Acid Hydrochloride is its high fluorescence intensity, which allows for sensitive detection and imaging of cells and proteins. 4-[(2,8-dimethylquinolin-4-yl)amino]benzoic Acid Hydrochloride is also stable and can be used in a variety of experimental conditions. However, 4-[(2,8-dimethylquinolin-4-yl)amino]benzoic Acid Hydrochloride has some limitations, including its tendency to aggregate at high concentrations, which can interfere with its fluorescence properties. In addition, 4-[(2,8-dimethylquinolin-4-yl)amino]benzoic Acid Hydrochloride is sensitive to pH changes and can be affected by environmental factors such as temperature and light.

Future Directions

There are several future directions for the use of 4-[(2,8-dimethylquinolin-4-yl)amino]benzoic Acid Hydrochloride in scientific research. One area of interest is the development of new 4-[(2,8-dimethylquinolin-4-yl)amino]benzoic Acid Hydrochloride derivatives with improved properties such as higher fluorescence intensity and stability. Another area of interest is the application of 4-[(2,8-dimethylquinolin-4-yl)amino]benzoic Acid Hydrochloride in drug delivery and drug efficacy studies. 4-[(2,8-dimethylquinolin-4-yl)amino]benzoic Acid Hydrochloride can be used to track the distribution and uptake of drugs in cells and tissues, as well as to monitor their effects on cellular processes and functions. Finally, 4-[(2,8-dimethylquinolin-4-yl)amino]benzoic Acid Hydrochloride can be used in combination with other fluorescent dyes and imaging techniques to study complex biological processes and systems.

Synthesis Methods

The synthesis of 4-[(2,8-dimethylquinolin-4-yl)amino]benzoic Acid Hydrochloride involves a multi-step process that starts with the reaction of 2,8-dimethylquinoline with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. This reaction yields 4-(2,8-dimethylquinolin-4-yl)benzoic acid, which is then reduced to 4-(2,8-dimethylquinolin-4-yl)aminobenzoic acid using a reducing agent such as sodium borohydride. The final step involves the addition of hydrochloric acid to the reaction mixture to yield 4-[(2,8-dimethylquinolin-4-yl)amino]benzoic Acid Hydrochloride.

Scientific Research Applications

4-[(2,8-dimethylquinolin-4-yl)amino]benzoic Acid Hydrochloride has been widely used in scientific research for its ability to label and track cells and proteins. It is commonly used in fluorescence microscopy to visualize and study cellular structures and processes. 4-[(2,8-dimethylquinolin-4-yl)amino]benzoic Acid Hydrochloride has also been used in flow cytometry to analyze and sort cells based on their fluorescence properties. In addition, 4-[(2,8-dimethylquinolin-4-yl)amino]benzoic Acid Hydrochloride has been used in biomedical research to study drug delivery and drug efficacy.

properties

IUPAC Name

4-[(2,8-dimethylquinolin-4-yl)amino]benzoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2.ClH/c1-11-4-3-5-15-16(10-12(2)19-17(11)15)20-14-8-6-13(7-9-14)18(21)22;/h3-10H,1-2H3,(H,19,20)(H,21,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLCLDQDUAZMJCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C)NC3=CC=C(C=C3)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2,8-dimethylquinolin-4-yl)amino]benzoic Acid Hydrochloride

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